molecular formula C14H19N3O2 B2850989 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide CAS No. 2034531-61-6

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2850989
CAS No.: 2034531-61-6
M. Wt: 261.325
InChI Key: JSLCLCCEWNKKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide (CAS 2034531-61-6) is a chemical compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . Its structure features a pyrrolidine ring core, a key motif in medicinal chemistry, substituted with a cyclopropylmethoxy group and a carboxamide linkage to a pyridin-3-yl (nicotinyl) ring . This specific architecture places it within a class of molecules known to exhibit significant biological activity in research settings. While the specific mechanism of action for this compound requires further characterization, pyrrolidine carboxamides as a structural class have been identified as a novel family of inhibitors for the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . InhA is a validated target for antitubercular agents, and inhibitors of this enzyme disrupt the bacterial fatty acid biosynthesis pathway, which is crucial for cell wall integrity . This suggests potential research applications for this compound in the field of infectious disease and antimicrobial discovery. The presence of the pyridin-3-yl group may also confer properties relevant to neurological research, as similar aryl groups are found in compounds that target ion channels in the central nervous system . Researchers can leverage this compound as a key intermediate or precision tool for probing enzyme function, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-pyridin-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(16-12-2-1-6-15-8-12)17-7-5-13(9-17)19-10-11-3-4-11/h1-2,6,8,11,13H,3-5,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLCLCCEWNKKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the pyridin-3-yl group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Formation of the carboxamide linkage: The final step involves coupling the previously synthesized intermediates to form the desired carboxamide linkage under appropriate reaction conditions, such as using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The pyrrolidine-1-carboxamide scaffold is highly versatile, with substituent modifications significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrrolidine-1-Carboxamide Derivatives
Compound Name R-Group (Pyrrolidine Position) N-Substituent Key Features
Target Compound 3-(Cyclopropylmethoxy) Pyridin-3-yl Rigid cyclopropane enhances stability; pyridine enables polar interactions.
6f 2-(Imidazo[1,5-a]pyridin-3-yl) Phenethyl Bulky aromatic substituent may increase lipophilicity.
6g 2-(Imidazo[1,5-a]pyridin-3-yl) 3-Phenylpropyl Longer alkyl chain could improve membrane permeability.
6i 2-(Imidazo[1,5-a]pyridin-3-yl) Furan-2-ylmethyl Polar furan group may enhance solubility but reduce metabolic stability.
6j 2-(Imidazo[1,5-a]pyridin-3-yl) Cyclohexylmethyl Cyclohexane adds hydrophobicity and conformational flexibility.
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)... 3-(2,2,2-Trifluoroethyl) Complex morpholinopyridine Trifluoroethyl group increases electronegativity; morpholino enhances solubility.

Key Observations:

  • Cyclopropylmethoxy vs.
  • Pyridin-3-yl vs. Aromatic/Alkyl Groups: The pyridin-3-yl substituent offers nitrogen-based hydrogen-bonding capability, unlike the purely hydrophobic phenethyl (6f) or cyclohexylmethyl (6j) groups. This may improve target selectivity in enzymes with polar active sites .
  • Trifluoroethyl () vs. Cyclopropylmethoxy: The trifluoroethyl group in the patented compound introduces strong electron-withdrawing effects, which could alter electronic distribution and binding kinetics compared to the cyclopropylmethoxy’s neutral character .

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility:
  • Target Compound: The cyclopropylmethoxy group balances moderate lipophilicity (logP ~2–3 estimated), while the pyridin-3-yl group introduces polarity. This combination may favor blood-brain barrier penetration compared to highly polar analogs like 6i (furan-2-ylmethyl) .
Metabolic Stability:
  • Cyclopropyl groups are known to resist oxidative metabolism, which could extend the target compound’s half-life compared to compounds with linear alkyl chains (e.g., 6g) or heterocycles (e.g., 6i) .

Biological Activity

3-(Cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core, substituted with a cyclopropylmethoxy group and a pyridine moiety, which is significant for its biological interactions. The molecular formula can be represented as follows:

  • Molecular Formula : C_{13}H_{16}N_{2}O_{2}
  • Molecular Weight : 232.28 g/mol

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes:

  • CB1 Receptor Antagonism : The compound has been studied for its ability to bind and antagonize the cannabinoid receptor type 1 (CB1). This receptor is implicated in various metabolic processes, making antagonists valuable in treating obesity and metabolic syndrome .
  • Protein Kinase Inhibition : Similar compounds have shown activity against protein kinases such as CDK9/CyclinT, which are critical in cancer progression. Inhibitors targeting these kinases can halt tumor growth by disrupting cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the cyclopropyl and pyridine groups can significantly affect the binding affinity and efficacy of the compound. For instance:

  • Cyclopropyl Substitutions : Variations in the cyclopropyl group have been shown to enhance receptor binding affinities.
  • Pyridine Modifications : Altering the position or nature of substituents on the pyridine ring can lead to improved pharmacokinetic properties, such as increased metabolic stability .

Table 1: Summary of SAR Findings

Modification TypeEffect on ActivityReference
Cyclopropyl GroupIncreased CB1 binding affinity
Pyridine SubstituentsEnhanced metabolic stability
Carbonyl PositionInfluences selectivity towards kinases

Case Study 1: CB1 Antagonism and Metabolic Effects

A study evaluated the compound's effects on food intake and body weight in animal models. Results indicated that administration led to a significant reduction in food consumption and body weight gain, suggesting its potential as an anti-obesity agent. The mechanism was attributed to CB1 receptor antagonism, leading to altered signaling pathways related to appetite regulation .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects. Notably, compounds with modifications on the pyrrolidine ring showed IC50 values as low as 0.38 μM against CDK9/CyclinT, indicating potent inhibitory activity that could be leveraged for cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide?

  • Methodology : Multi-step synthesis is typically required, starting with pyrrolidine ring formation via cyclization (e.g., using cyclopropylmethyl halides) followed by carboxamide coupling. Key steps include:

  • Cyclopropylmethoxy introduction : Use nucleophilic substitution with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide formation : React pyrrolidine intermediates with pyridin-3-ylamine via coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, pyridinyl aromatic signals at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 302.2) .
  • HPLC/LC-MS : Monitor purity (>98%) and detect impurities using C18 columns with acetonitrile/water gradients .

Q. How do structural modifications (e.g., cyclopropylmethoxy) influence physicochemical properties?

  • Lipophilicity : The cyclopropylmethoxy group increases logP compared to methoxy analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Steric Effects : Cyclopropane’s rigid structure may restrict pyrrolidine ring conformations, impacting receptor binding (studied via X-ray crystallography or molecular dynamics) .

Advanced Research Questions

Q. How can in vitro assays evaluate target engagement and mechanism of action?

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., JAK2 or PI3K) with ATP-competitive assays (IC₅₀ determination via luminescence/fluorescence) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to calculate Ki values .
  • Cellular Efficacy : Measure downstream biomarkers (e.g., phosphorylated STAT3 for JAK inhibitors) via Western blot or flow cytometry .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Batch Variability Analysis : Compare synthetic batches using DSC (melting point consistency) and XRD (polymorph identification) .
  • Assay Standardization : Validate protocols with positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Meta-Analysis : Use computational tools (e.g., SEA or ChemBL) to correlate structural features with bioactivity trends .

Q. How can metabolic stability and pharmacokinetics (PK) be optimized?

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure t1/2 and identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Design : Mask polar groups (e.g., esterify carboxamide) to enhance oral bioavailability (tested in rodent PK studies) .

Key Considerations for Researchers

  • Troubleshooting Synthesis : Low yields in carboxamide coupling may require anhydrous conditions or alternative coupling agents (e.g., HATU) .
  • Biological Replicates : Include ≥3 replicates in dose-response assays to account for inter-experimental variability .
  • Data Reproducibility : Share synthetic intermediates and characterization data via public repositories (e.g., PubChem) to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.